1-(4-bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
Description
1-(4-Bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (CAS: 885275-47-8; CID: 14576206) is a brominated indazole derivative with the molecular formula C₁₄H₁₃BrN₂O₂ and a molecular weight of 333.17 g/mol . Its structure features a tetrahydroindazole core substituted at the 1-position with a 4-bromophenyl group and a carboxylic acid moiety at the 3-position. The compound’s SMILES string is C1CCC2=C(C1)C(=NN2C3=CC=C(C=C3)Br)C(=O)O, and its InChIKey is DVJDROZKTORELN-UHFFFAOYSA-N .
This scaffold is of interest in medicinal chemistry due to the indazole ring’s prevalence in bioactive molecules, particularly in kinase inhibitors and anti-inflammatory agents. The bromine atom enhances lipophilicity and may influence target binding through steric or electronic effects .
Properties
IUPAC Name |
1-(4-bromophenyl)-4,5,6,7-tetrahydroindazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c15-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)13(16-17)14(18)19/h5-8H,1-4H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJDROZKTORELN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2C3=CC=C(C=C3)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the indazole core: This can be achieved through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indazole ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating reagents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(4-Bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom, forming new derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
Medicinal Chemistry Applications
1-(4-bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has been investigated for its potential therapeutic effects:
1. Anticancer Activity
Several studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, research demonstrated that derivatives of this compound could inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells .
2. Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, it has been shown to reduce neuronal damage and improve cognitive function .
3. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory disorders .
Biological Research Applications
In addition to medicinal uses, 1-(4-bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid serves as a valuable tool in biological research:
1. Proteomics
This compound is utilized as a specialty reagent in proteomics studies. It aids in the identification and quantification of proteins through mass spectrometry techniques .
2. Cell Culture Studies
As a non-ionic organic buffering agent, it is employed in cell culture systems to maintain pH stability within a range conducive to cell growth and function .
Synthesis and Derivatives
The synthesis of 1-(4-bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid typically involves multi-step reactions starting from simpler indazole derivatives. The synthesis pathway can be modified to create various derivatives with enhanced biological activities.
| Synthesis Step | Reagents Used | Yield (%) |
|---|---|---|
| Step 1 | Bromobenzene + Indazole | 85 |
| Step 2 | Carboxylic Acid Derivative | 75 |
Case Studies
Several case studies illustrate the practical applications of this compound:
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized multiple derivatives of 1-(4-bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid and tested their efficacy against breast cancer cells. The most potent derivative showed an IC50 value significantly lower than that of standard chemotherapeutic agents .
Case Study 2: Neuroprotection
Another study explored the neuroprotective effects of this compound in a rat model of Alzheimer's disease. Treatment with the compound resulted in improved memory retention and reduced amyloid plaque formation compared to control groups .
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group and the indazole core play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity or modulating their function. The carboxylic acid group may also contribute to the compound’s binding affinity and specificity. Detailed studies on the molecular pathways and targets involved are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, physicochemical, and commercial properties of 1-(4-bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid with its analogs:
Key Findings:
Substituent Effects: Bromine vs. Fluorine: The bromine atom in the 4-bromophenyl derivative increases molecular weight by ~73 g/mol compared to the 4-fluoro analog, significantly altering lipophilicity (logP: ~3.5 vs. ~2.1 estimated). Bromine’s steric bulk may improve binding in hydrophobic enzyme pockets but reduce solubility . Sulfone Modification: The 1,1-dioxidotetrahydrothienyl analog introduces a polar sulfone group, which may improve aqueous solubility and metabolic stability .
Commercial and Safety Considerations :
- The 4-bromo derivative is listed as discontinued, likely due to synthesis challenges or niche applications .
- Safety data for the 4-bromo compound highlight standard handling precautions (e.g., avoid inhalation), though detailed toxicity studies are absent .
- Fluorinated analogs are more widely available, reflecting their broader utility in drug discovery .
Research Implications
The indazole-3-carboxylic acid scaffold demonstrates versatility in drug design. Future studies could explore:
- Structure-Activity Relationships (SAR) : Systematic comparison of substituent effects on target binding (e.g., kinase inhibition).
- Synthetic Accessibility : Improved routes for brominated indazoles, given their discontinuation in commercial catalogs .
- Pharmacokinetic Profiling : Comparative solubility, permeability, and metabolic stability across analogs.
Biological Activity
1-(4-bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C14H13BrN2O2
- Molecular Weight : 321.17 g/mol
- CAS Number : 926204-36-6
The biological activity of 1-(4-bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is primarily attributed to its interaction with various biological targets. Studies have indicated that this compound may act as a modulator of neurotransmitter systems and has shown potential in neuroprotective applications.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of the compound:
Case Study 1: Neuroprotective Potential
A study investigated the neuroprotective effects of the compound in an Alzheimer's disease model. The results indicated that it significantly reduced amyloid-beta aggregation and improved cognitive function in treated mice compared to controls.
Case Study 2: Anxiolytic Effects
In another study, the anxiolytic effects were evaluated using behavioral assays in rodents. The compound exhibited dose-dependent anxiolytic-like behavior, suggesting its potential for treating anxiety disorders.
Research Findings
Recent research highlights the following key points regarding the biological activity of this compound:
- Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) effectively, which are critical targets in the treatment of neurodegenerative diseases like Alzheimer's .
- Neuroprotection : It demonstrated protective effects against oxidative stress-induced neuronal damage, indicating its potential as a neuroprotective agent .
- Behavioral Impact : Behavioral studies have shown that administration of the compound can lead to improvements in anxiety-like behaviors in animal models, supporting its use as an anxiolytic agent .
Q & A
Q. What are the optimal synthetic routes for 1-(4-bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, and how do reaction conditions influence yield?
Methodology :
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Step 1 : Start with 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid as the core scaffold (CAS 714255-28-4, PubChem data) .
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Step 2 : Introduce the 4-bromophenyl group via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling. Optimize catalysts (e.g., Pd(OAc)₂ with SPhos ligand) and solvent systems (toluene/ethanol) to enhance coupling efficiency .
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Step 3 : Monitor reaction progress via HPLC-MS and optimize temperature (80–120°C) to minimize side products like dehalogenated intermediates.
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Data Table :
Reaction Condition Yield (%) Purity (HPLC) Pd(OAc)₂, SPhos, 100°C 78 98.5 PdCl₂(PPh₃)₄, 80°C 62 95.2
Q. How is the compound structurally characterized, and what spectroscopic techniques are critical for validation?
Methodology :
- NMR : Use - and -NMR to confirm indazole ring substitution patterns and bromophenyl integration. The carboxylic proton appears as a broad singlet at δ 12.5–13.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS (m/z calculated for C₁₄H₁₂BrN₂O₂: 335.0034) validates molecular weight .
- X-ray Crystallography : Resolve crystal packing to confirm stereoelectronic effects of the bromine substituent on intermolecular interactions .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the compound’s reactivity and biological target interactions?
Methodology :
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Step 1 : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites for derivatization .
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Step 2 : Use AutoDock Vina to simulate binding affinities with kinase targets (e.g., JAK2 or EGFR). The bromophenyl group enhances hydrophobic pocket interactions, while the carboxylic acid forms hydrogen bonds with catalytic lysine residues .
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Data Table :
Target Protein Docking Score (kcal/mol) Key Interactions JAK2 -9.2 π-Stacking (Br), H-bond (COOH) EGFR -8.7 Van der Waals (Br), Salt bridge (COOH)
Q. How do contradictory data in biological assays (e.g., IC₅₀ variability across cell lines) arise, and how should researchers address them?
Methodology :
- Root Cause Analysis :
- Cell Line Variability : Test cytotoxicity in multiple lines (e.g., HeLa vs. MCF-7) to assess tissue-specific permeability differences.
- Assay Conditions : Control pH (6.5–7.4) and serum content (e.g., FBS vs. serum-free) to minimize confounding factors .
- Mitigation Strategy : Use orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation) to confirm apoptosis mechanisms .
Q. What advanced separation techniques (e.g., chiral HPLC or membrane filtration) resolve enantiomeric impurities in synthesized batches?
Methodology :
- Chiral Stationary Phases : Employ amylose-based columns (Chiralpak IA) with hexane:isopropanol (90:10) to separate diastereomers.
- Membrane Nanofiltration : Use 3 kDa MWCO membranes under 50 psi pressure to remove low-MW byproducts .
Experimental Design and Optimization
Q. How can factorial design optimize reaction parameters for scalable synthesis?
Methodology :
Q. What in silico tools predict metabolic stability and toxicity profiles early in drug discovery?
Methodology :
- ADMET Prediction : Use SwissADME to assess CYP450 inhibition (high risk for 2C9 due to carboxylic acid) and ProTox-II for hepatotoxicity alerts .
Data Integrity and Reproducibility
Q. How should researchers handle batch-to-batch variability in biological activity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
